molecular formula C16H14N4O6S2 B4956356 N,N'-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]

N,N'-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]

Cat. No.: B4956356
M. Wt: 422.4 g/mol
InChI Key: VVJGPLGLUAQUKZ-UHFFFAOYSA-N
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Description

N,N’-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with two thiazolidine-2,4-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide] typically involves the reaction of benzene-1,3-diamine with 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione moieties.

    Reduction: Reduction reactions can also occur, potentially converting the thiazolidine-2,4-dione groups to their corresponding dihydro derivatives.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dihydrothiazolidine derivatives.

    Substitution: Products will vary depending on the substituent introduced to the benzene ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine:

    Drug Development: Due to its structural features, the compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Comparison with Similar Compounds

  • N,N’-benzene-1,4-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]
  • N,N’-benzene-1,2-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]
  • N,N’-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)propionamide]

Uniqueness: N,N’-benzene-1,3-diylbis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide] is unique due to the specific positioning of the thiazolidine-2,4-dione groups on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[3-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S2/c21-11(5-9-13(23)19-15(25)27-9)17-7-2-1-3-8(4-7)18-12(22)6-10-14(24)20-16(26)28-10/h1-4,9-10H,5-6H2,(H,17,21)(H,18,22)(H,19,23,25)(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJGPLGLUAQUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=O)S2)NC(=O)CC3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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